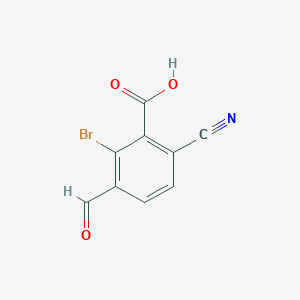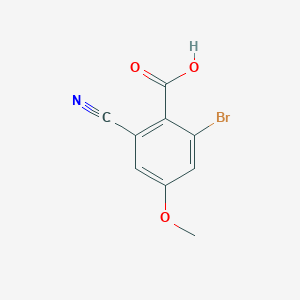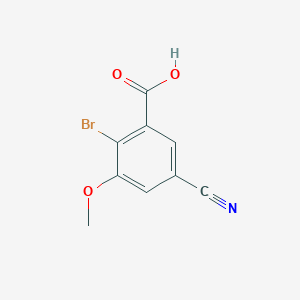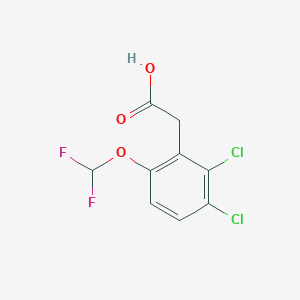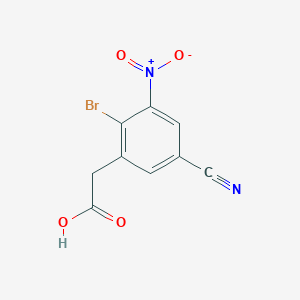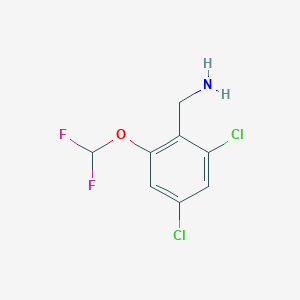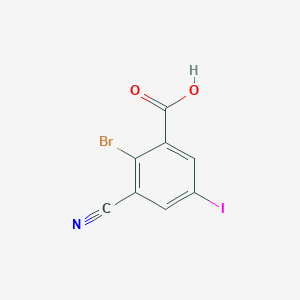
2',4'-Dichloro-6'-(difluoromethoxy)phenacyl chloride
Übersicht
Beschreibung
2’,4’-Dichloro-6’-(difluoromethoxy)phenacyl chloride is a chemical compound with the molecular formula C9H5Cl3F2O2 and a molecular weight of 289.49 g/mol . This compound is characterized by the presence of dichloro and difluoromethoxy groups attached to a phenacyl chloride structure. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
The synthesis of 2’,4’-Dichloro-6’-(difluoromethoxy)phenacyl chloride typically involves the reaction of 2,4-dichloro-6-(difluoromethoxy)phenol with thionyl chloride (SOCl2) under controlled conditions. The reaction is carried out in an inert solvent such as dichloromethane (CH2Cl2) at a temperature range of 0-5°C. The resulting product is then purified through recrystallization or column chromatography to obtain high purity .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
2’,4’-Dichloro-6’-(difluoromethoxy)phenacyl chloride undergoes various chemical reactions, including:
Substitution Reactions: This compound can undergo nucleophilic substitution reactions where the chloride group is replaced by other nucleophiles such as amines, alcohols, or thiols. Common reagents used in these reactions include sodium hydroxide (NaOH), potassium carbonate (K2CO3), and various organic solvents.
Oxidation Reactions: It can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) to form corresponding carboxylic acids or ketones.
Reduction Reactions: Reduction of this compound can be achieved using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) to yield alcohols or alkanes.
The major products formed from these reactions depend on the specific reagents and conditions used.
Wissenschaftliche Forschungsanwendungen
2’,4’-Dichloro-6’-(difluoromethoxy)phenacyl chloride is utilized in various scientific research fields, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique reactivity makes it valuable in the development of new chemical reactions and methodologies.
Biology: This compound is used in the study of enzyme inhibition and protein-ligand interactions. Its ability to form covalent bonds with biological molecules makes it a useful tool in biochemical research.
Medicine: It is investigated for its potential therapeutic applications, including as a precursor for the synthesis of pharmaceutical compounds with anti-inflammatory, antimicrobial, or anticancer properties.
Industry: It is used in the production of specialty chemicals and materials, including polymers and coatings, due to its unique chemical properties.
Wirkmechanismus
The mechanism of action of 2’,4’-Dichloro-6’-(difluoromethoxy)phenacyl chloride involves its ability to form covalent bonds with nucleophilic sites on target molecules. This covalent modification can alter the function of enzymes, receptors, or other proteins, leading to changes in cellular processes. The specific molecular targets and pathways involved depend on the context of its use in research or therapeutic applications.
Vergleich Mit ähnlichen Verbindungen
2’,4’-Dichloro-6’-(difluoromethoxy)phenacyl chloride can be compared with other similar compounds such as:
2’,4’-Dichloro-6’-(trifluoromethoxy)phenacyl chloride: This compound has a trifluoromethoxy group instead of a difluoromethoxy group, which can influence its reactivity and applications.
2’,4’-Dichloro-6’-(methoxy)phenacyl chloride: The presence of a methoxy group instead of a difluoromethoxy group can result in different chemical properties and reactivity.
2’,4’-Dichloro-6’-(fluoromethoxy)phenacyl chloride:
The uniqueness of 2’,4’-Dichloro-6’-(difluoromethoxy)phenacyl chloride lies in its specific combination of dichloro and difluoromethoxy groups, which confer distinct chemical properties and reactivity compared to its analogs.
Eigenschaften
IUPAC Name |
2-chloro-1-[2,4-dichloro-6-(difluoromethoxy)phenyl]ethanone | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H5Cl3F2O2/c10-3-6(15)8-5(12)1-4(11)2-7(8)16-9(13)14/h1-2,9H,3H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YGEHUODKXWKPFO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1OC(F)F)C(=O)CCl)Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H5Cl3F2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




